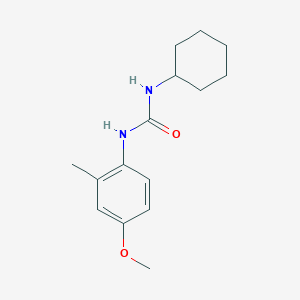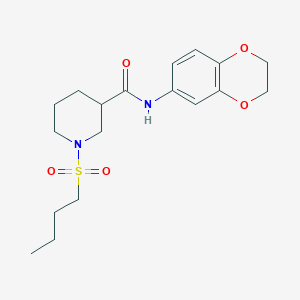![molecular formula C20H19FN2O3 B5335051 N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5335051.png)
N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide, also known as ABT-089, is a novel drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. ABT-089 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to modulate the activity of the cholinergic system in the brain.
Wirkmechanismus
N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide acts as a partial agonist at the α4β2 and α6β2 nicotinic acetylcholine receptors, which are involved in the modulation of the cholinergic system in the brain. This compound is thought to enhance the release of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. This compound has also been shown to enhance attention and reduce impulsivity in animal models of ADHD. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for the α4β2 and α6β2 nicotinic acetylcholine receptors. However, this compound has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide, including the development of more potent and selective nicotinic acetylcholine receptor agonists, the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, and the development of novel delivery systems for this compound to improve its pharmacokinetic properties. Additionally, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of new drugs for the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide involves the reaction of 4-fluorobenzaldehyde with morpholine to form 4-fluoro-2-(4-morpholinyl)benzaldehyde, which is then reacted with N-(tert-butoxycarbonyl) glycine to form N-(tert-butoxycarbonyl)-4-fluoro-2-(4-morpholinyl)benzyl glycine ester. The final step involves the removal of the tert-butoxycarbonyl group to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and depression. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-fluorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-17-8-6-15(7-9-17)14-18(20(25)23-10-12-26-13-11-23)22-19(24)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,22,24)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCPMGVNHVMUNJ-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5334985.png)

![N-(1-isonicotinoyl-4-piperidinyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5334994.png)
![4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5335002.png)

![1-hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one](/img/structure/B5335015.png)
![(2S)-2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-butanol](/img/structure/B5335020.png)
![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5335034.png)
![4-[(cycloheptylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5335039.png)
![1-allyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine dihydrochloride](/img/structure/B5335042.png)
![N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide](/img/structure/B5335054.png)
![4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335061.png)
![7-(2,3-dimethylbenzoyl)-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5335067.png)
